molecular formula C15H11ClN4OS B12042239 3-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol CAS No. 478253-98-4

3-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Cat. No.: B12042239
CAS No.: 478253-98-4
M. Wt: 330.8 g/mol
InChI Key: ITYYKSKAESJCPJ-RQZCQDPDSA-N
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Description

3-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenol group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the reaction of 2-chlorobenzaldehyde with 3-amino-5-mercapto-1,2,4-triazole under reflux conditions in the presence of ethanol and a catalytic amount of acetic acid. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation to form quinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Its potential as an anticancer agent is being explored due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 3-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol involves its interaction with various molecular targets and pathways. The triazole ring can bind to metal ions, inhibiting metalloenzymes that are crucial for the survival of certain microorganisms. Additionally, the phenol group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol: This compound shares a similar structure but has a different substitution pattern on the phenyl ring.

    2-(2-chlorobenzylideneamino)phenol: Another related compound with a similar core structure but different functional groups.

Uniqueness

3-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

478253-98-4

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4OS/c16-13-7-2-1-6-12(13)14-18-19-15(22)20(14)17-9-10-4-3-5-11(21)8-10/h1-9,21H,(H,19,22)/b17-9+

InChI Key

ITYYKSKAESJCPJ-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)O)Cl

Origin of Product

United States

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